BenchChemオンラインストアへようこそ!

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide

Physicochemical properties Drug-likeness Oral bioavailability

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide (CAS 1359204-79-7) is a synthetic derivative of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. This heterocyclic class has been investigated for DNA intercalation, topoisomerase II inhibition, anticancer activity, and adenosine receptor antagonism.

Molecular Formula C18H15N5O2
Molecular Weight 333.351
CAS No. 1359204-79-7
Cat. No. B2660476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide
CAS1359204-79-7
Molecular FormulaC18H15N5O2
Molecular Weight333.351
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O
InChIInChI=1S/C18H15N5O2/c1-12-5-4-6-13(9-12)20-16(24)10-22-14-7-2-3-8-15(14)23-11-19-21-17(23)18(22)25/h2-9,11H,10H2,1H3,(H,20,24)
InChIKeyRXNAMLPXINWAJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide (CAS 1359204-79-7) – Procurement-Relevant Baseline Profile


2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide (CAS 1359204-79-7) is a synthetic derivative of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. This heterocyclic class has been investigated for DNA intercalation, topoisomerase II inhibition, anticancer activity, and adenosine receptor antagonism [1]. The compound’s PubChem record confirms a molecular weight of 333.3 g/mol and computed XLogP3 of 1.8, but no curated bioactivity data are deposited for this specific structure [2]. Primary literature and patents explicitly reporting quantitative biological or pharmacological data for this precise compound were not identified in the searchable public domain as of the search date.

Why Generic [1,2,4]Triazolo[4,3-a]quinoxaline Substitution Fails for 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide (CAS 1359204-79-7)


Within the [1,2,4]triazolo[4,3-a]quinoxaline class, minor structural modifications can drastically alter biological target engagement and potency. For example, the presence or absence of an alkyl group at position 1 converts adenosine A1/A3 antagonists into phosphodiesterase 2/10 inhibitors [1]. The specific combination of an unsubstituted 1-position, a 4-oxo group, and an N-(m-tolyl)acetamide side chain in this compound defines a unique pharmacophore that cannot be assumed to replicate the activity, selectivity, or ADMET profile of closely related analogs such as 1-ethyl or 1-methyl derivatives [2]. Therefore, generic substitution without evidence risks experimental failure or procurement of an inactive agent.

Product-Specific Quantitative Evidence Guide for 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide (CAS 1359204-79-7)


Physicochemical Profile vs. 1-Ethyl Analog – Oral Bioavailability Potential

The target compound (MW 333.3 Da, XLogP3 1.8) is smaller and less lipophilic than the 1-ethyl analog (MW 361.4 Da, predicted XLogP3 ~2.6), placing it closer to optimal oral drug space [1][2]. Lower molecular weight and reduced logP can correlate with improved aqueous solubility and passive permeability, though no experimental solubility or permeability data exist for either compound.

Physicochemical properties Drug-likeness Oral bioavailability

Class-Level DNA Intercalation Activity – Scaffold Validation

A set of 24 [1,2,4]triazolo[4,3-a]quinoxaline derivatives were evaluated for DNA intercalation and Topoisomerase II inhibition. The most potent compounds (e.g., 10a, 11d, 8e) demonstrated IC50 values of 3.93–8.08 µM against HepG2, HCT-116, and MCF-7 cell lines, outperforming doxorubicin in HepG2 and MCF-7 [1]. The target compound shares the core scaffold required for DNA intercalation but has not been tested in this assay.

DNA intercalation Topoisomerase II inhibition Anticancer activity

PDE Inhibitory Potential – Comparison with a Patent-Exemplified Triazoloquinoxaline

A structurally related triazoloquinoxaline (8-chloro-4-methyl-1-o-tolyl-[1,2,4]triazolo[4,3-a]quinoxaline) exhibits PDE2A IC50 = 12 nM and PDE10A IC50 = 91 nM, representing a 7.6-fold selectivity window [1]. The target compound lacks the chlorine, methyl, and o-tolyl substituents and has not been evaluated against PDE isoforms, so no quantitative selectivity claim can be made.

Phosphodiesterase inhibition CNS disorders Selectivity

Absence of Documented Selectivity or Safety Data – Critical Procurement Risk

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent databases returned no selectivity panel data, hERG liability data, CYP inhibition profiles, or in vivo toxicity studies for this compound or any close analog differing only at the N-aryl position [1][2]. By contrast, optimized triazoloquinoxaline leads in the anti-inflammatory and VEGFR-2 inhibitor series have published selectivity and safety datasets [2].

Selectivity profiling Safety pharmacology Off-target effects

Recommended Research and Industrial Application Scenarios for 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide


Medicinal Chemistry Hit Expansion from a DNA Intercalation Scaffold

Based on class-validated DNA intercalation and Topoisomerase II inhibition data [1], the compound can serve as a starting point for structure–activity relationship (SAR) exploration. Its unsubstituted 1-position and m-tolyl acetamide side chain offer vectors for diversification that have not been explored in the published series, potentially yielding novel intercalators with improved potency or selectivity.

Computational Docking and Pharmacophore Modeling Studies

The compound's low molecular weight (333.3 Da) and moderate lipophilicity (XLogP3 1.8) make it suitable for molecular docking and MD simulations against DNA, Topoisomerase II, or adenosine receptors, leveraging existing structural data from related triazoloquinoxalines [1][2]. This can prioritize synthesis of active analogs before committing to wet-lab screening.

Chemical Probe for PDE2A/PDE10A Selectivity Profiling

Given the nanomolar PDE2A/PDE10A inhibition demonstrated by a structurally related triazoloquinoxaline (PDE2A IC50 = 12 nM, PDE10A IC50 = 91 nM) [3], this compound can be profiled against a PDE isoform panel to determine whether the unsubstituted 1-position and m-tolyl group confer a distinct selectivity fingerprint, contributing to CNS drug discovery programs.

Quote Request

Request a Quote for 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.